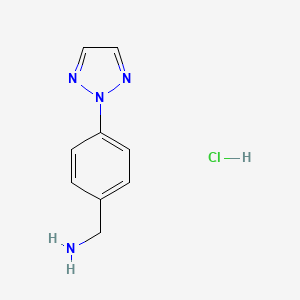

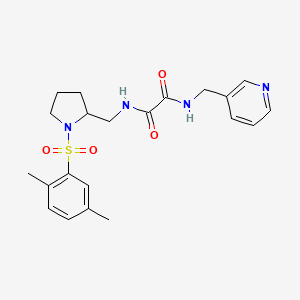

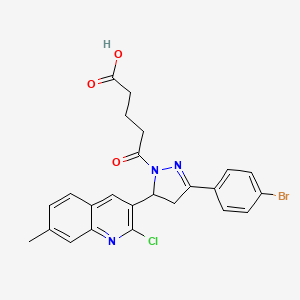

![molecular formula C6H5N3OS2 B2419967 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 185202-51-1](/img/structure/B2419967.png)

3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C8H9N3OS2. It has an average mass of 227.307 Da and a monoisotopic mass of 227.018707 Da .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4(1H)-one core, with an amino group at the 3-position and a thioxo group at the 2-position .Chemical Reactions Analysis

The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 436.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. It has an enthalpy of vaporization of 69.2±3.0 kJ/mol and a flash point of 217.5±31.5 °C. The index of refraction is 1.753, and it has a molar refractivity of 59.7±0.4 cm3 .Scientific Research Applications

1. Synthesis of Derivatives and Alkylation

- Research Focus : Studies have explored the synthesis of derivatives from this compound, including 3-R-thieno[3,2-d]pyrimidin-4-ones and 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones. These compounds were synthesized using methyl 3-aminothiophene-2-carboxylate with various isocyanates and isothiocyanates. The research also includes alkylation to form N- and S- alkyl derivatives (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).

2. Synthesis of Pyridopyrimidines

- Research Focus : Another study involved the synthesis of 2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. This synthesis was achieved by cyclocondensation processes involving various reactants and studied the N vs S alkylation under different conditions (Dave & Patel, 2001).

3. Cytotoxic Activity and Quantum Chemical Calculations

- Research Focus : The compound has been studied for its cytotoxic activities against cancerous cell lines, including HepG2 and MDA-MB-231. Quantum chemical calculations were performed to understand the molecular properties of the synthesized compounds (Kökbudak et al., 2020).

4. New Routes to Pyrimidin-4(3H)-ones

- Research Focus : A new synthesis route for 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has been developed. This involved the heterocyclization of 2-amino-4,5-dimethylthiophene-3-carboxamide with aromatic aldehydes (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).

5. Synthesis of Hexahydrothieno[2,3-d]pyrimidin-4(1H)-ones

- Research Focus : This study explored the one-pot synthesis of Hexahydrothieno[2,3-d]pyrimidin-4(1H)-ones, highlighting the compound as a versatile intermediate for preparing bridgehead nitrogen polyheterocycles (Abdallah, 2002).

6. Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

- Research Focus : The compound has been used as a base for synthesizing various derivatives with potent antitumor activities. These derivatives exhibited significant growth inhibition against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Future Directions

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

Thieno[2,3-d]pyrimidines are known to interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by thieno[2,3-d]pyrimidines, it can be inferred that multiple pathways may be affected .

Result of Action

Thieno[2,3-d]pyrimidines have been reported to exhibit antimicrobial and anticancer activities, suggesting they induce changes at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies may include investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Future studies could investigate any enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

properties

IUPAC Name |

3-amino-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS2/c7-9-5(10)3-1-2-12-4(3)8-6(9)11/h1-2H,7H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSOFUMBAJHQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)N(C(=S)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

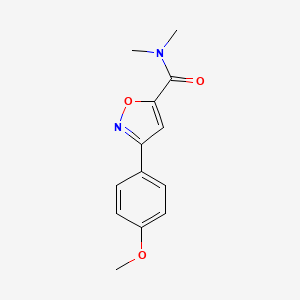

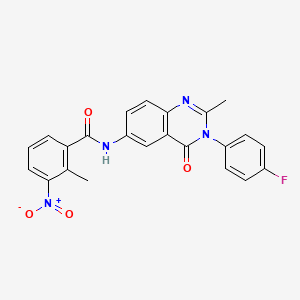

![N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine](/img/structure/B2419891.png)

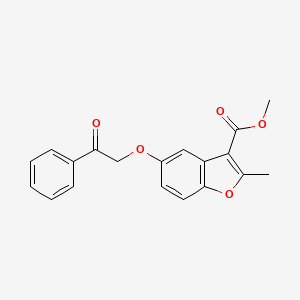

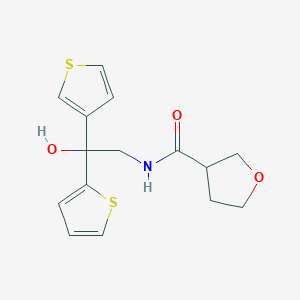

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2419896.png)

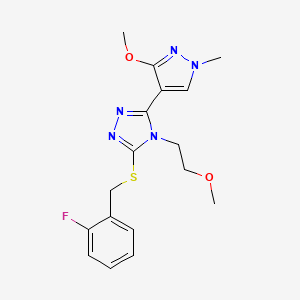

![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)

![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2419907.png)